![molecular formula C14H24N2O3 B7492331 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
1-[3-(Morpholinocarbonyl)piperidino]-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Morpholinocarbonyl)piperidino]-1-butanone, also known as SR-141716A, is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. This compound has been widely studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry.
Aplicaciones Científicas De Investigación
1-[3-(Morpholinocarbonyl)piperidino]-1-butanone has been extensively studied for its potential therapeutic applications in various fields of research. In neurology, this compound has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In oncology, it has been studied for its potential use in the treatment of cancer, particularly breast cancer. In psychiatry, it has been investigated for its potential use in the treatment of addiction and anxiety disorders.
Mecanismo De Acción
1-[3-(Morpholinocarbonyl)piperidino]-1-butanone acts as a selective antagonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. This receptor plays a key role in the regulation of various physiological processes such as appetite, pain sensation, and mood. By blocking the CB1 receptor, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone can affect various biochemical and physiological processes in the body. For example, it has been shown to decrease food intake and body weight in animal models, indicating its potential use in the treatment of obesity. It has also been shown to reduce pain sensitivity and inflammation, suggesting its potential use as an analgesic. Additionally, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone has been shown to have anti-tumor effects in various cancer cell lines, indicating its potential use in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone in lab experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of physiological processes. However, one limitation is that it may not be suitable for use in all animal models, as some species may have different cannabinoid receptors or receptor densities.
Direcciones Futuras
There are several potential future directions for research on 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could investigate its potential use in the treatment of addiction and anxiety disorders. Finally, more studies could be conducted to investigate its potential use as an anti-tumor agent in various cancer types.
In conclusion, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone is a synthetic compound that acts as a selective antagonist of the cannabinoid receptor CB1. It has been extensively studied for its potential therapeutic applications in various fields of research, including neurology, oncology, and psychiatry. Its selectivity for the CB1 receptor allows for more precise modulation of physiological processes, but it may not be suitable for use in all animal models. Future research could investigate its potential use in the treatment of neurodegenerative disorders, addiction and anxiety disorders, and cancer.
Métodos De Síntesis
1-[3-(Morpholinocarbonyl)piperidino]-1-butanone can be synthesized through a multi-step process starting with the reaction of 1-bromo-3-chloropropane with morpholine to yield 1-(morpholin-4-yl)propan-3-ol. This intermediate is then reacted with piperidine and isobutyryl chloride to yield the final product, 1-[3-(Morpholinocarbonyl)piperidino]-1-butanone.
Propiedades
IUPAC Name |
1-[3-(morpholine-4-carbonyl)piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-2-4-13(17)16-6-3-5-12(11-16)14(18)15-7-9-19-10-8-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYUBMUUJOMFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

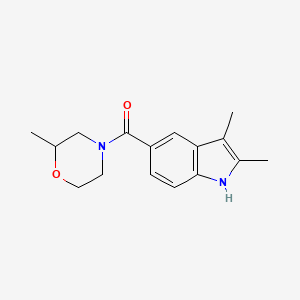
![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-imidazol-1-ylmethanone](/img/structure/B7492267.png)

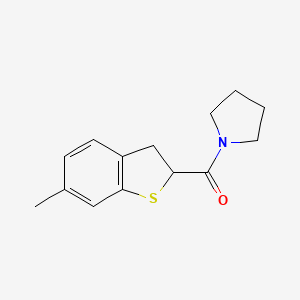
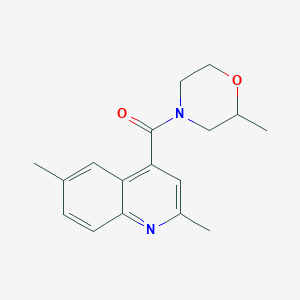
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
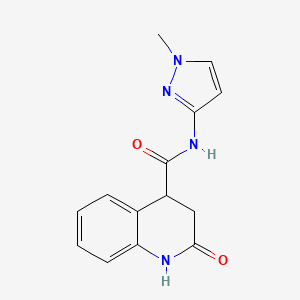

![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
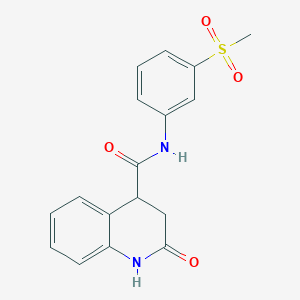
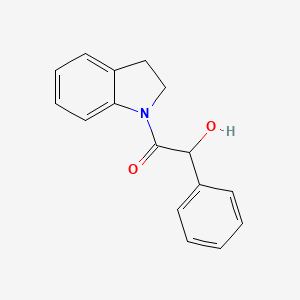
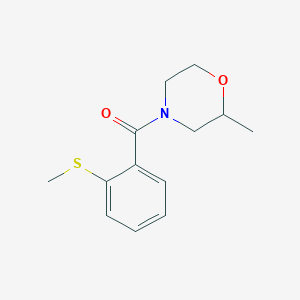
methanone](/img/structure/B7492339.png)